(3AR,7aS)-1-methyloctahydro-2H-pyrrolo[3,2-c]pyridin-2-one
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Overview
Description
(3AR,7aS)-1-methyloctahydro-2H-pyrrolo[3,2-c]pyridin-2-one is a complex organic compound with a unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3AR,7aS)-1-methyloctahydro-2H-pyrrolo[3,2-c]pyridin-2-one typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the cyclization of a suitable precursor under specific conditions to form the bicyclic structure. The reaction conditions often involve the use of catalysts and solvents to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(3AR,7aS)-1-methyloctahydro-2H-pyrrolo[3,2-c]pyridin-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: Substitution reactions can introduce new functional groups into the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
(3AR,7aS)-1-methyloctahydro-2H-pyrrolo[3,2-c]pyridin-2-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: The compound can be utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3AR,7aS)-1-methyloctahydro-2H-pyrrolo[3,2-c]pyridin-2-one involves its interaction with specific molecular targets within biological systems. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine derivatives: Compounds with similar bicyclic structures but different functional groups.
Piperidine derivatives: Similar in structure but with variations in the ring system.
Imidazole derivatives: Compounds with a different heterocyclic core but similar functional properties.
Uniqueness
(3AR,7aS)-1-methyloctahydro-2H-pyrrolo[3,2-c]pyridin-2-one is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C8H14N2O |
---|---|
Molecular Weight |
154.21 g/mol |
IUPAC Name |
(3aR,7aS)-1-methyl-3a,4,5,6,7,7a-hexahydro-3H-pyrrolo[3,2-c]pyridin-2-one |
InChI |
InChI=1S/C8H14N2O/c1-10-7-2-3-9-5-6(7)4-8(10)11/h6-7,9H,2-5H2,1H3/t6-,7+/m1/s1 |
InChI Key |
NKWRLPRMKNYUSI-RQJHMYQMSA-N |
Isomeric SMILES |
CN1[C@H]2CCNC[C@H]2CC1=O |
Canonical SMILES |
CN1C2CCNCC2CC1=O |
Origin of Product |
United States |
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